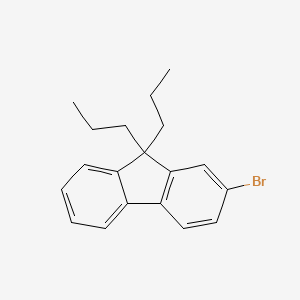
2-Bromo-9,9-dipropyl-9H-fluorene
Cat. No. B8354971
M. Wt: 329.3 g/mol
InChI Key: LDMRNHJAQBWUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09078330B2
Procedure details


50% Aqueous sodium hydroxide (500 mL) was added to a solution of 2-bromofluorene (52.8 g, 215 mmol) and tetrabutylammonium bromide (3.47 g, 10.8 mmol) in toluene (500 mL), and heated to 50° C. After 90 minutes 1-bromopropane (60 mL, 650 mmol) was added, and the solution stirred at 50° C. for 16 hours. The organic layer was separated, washed with water (2×500 mL), brine (500 mL), dried over magnesium sulfate, and the solvent removed. Recrystallisation from a dichloromethane/methanol mixture gave (7) (51.5 g, 73%).





Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1.Br[CH2:18][CH2:19][CH3:20].[C:21]1(C)[CH:26]=CC=C[CH:22]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:18]([C:7]1([CH2:22][CH2:21][CH3:26])[C:6]2[CH:5]=[C:4]([Br:3])[CH:16]=[CH:15][C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:19][CH3:20] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
52.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2CC3=CC=CC=C3C2C=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at 50° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×500 mL), brine (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from a dichloromethane/methanol mixture
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1(C2=CC=CC=C2C=2C=CC(=CC12)Br)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51.5 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
